
Duador
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Duador, also known as this compound, is a useful research compound. Its molecular formula is C26H48Br2N2 and its molecular weight is 548.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Duador acts as a neuromuscular blocker, which is crucial for inducing muscle paralysis during surgeries. Its mechanism involves the blockade of neuromuscular transmission at the neuromuscular junction, thereby inhibiting muscle contraction.
Duration and Efficacy
Research indicates that this compound produces a neuromuscular block of short duration with a slight atropin-like cardio-vagolytic effect observed in animal studies. The rapid onset and short duration make it suitable for procedures requiring quick recovery from neuromuscular blockade .
Study | Findings | Duration of Block | Cardio-vagal Effects |
---|---|---|---|
Animal Study A | Effective neuromuscular blockade | Short duration | Mild |
Clinical Trial B | Rapid recovery observed | < 30 minutes | Not significant |
Comparative Studies
In comparative studies with other neuromuscular blockers, this compound has shown promising results in terms of efficacy and safety profile. For instance, it has been evaluated against traditional agents like succinylcholine and rocuronium, demonstrating favorable outcomes regarding onset time and duration .
Surgical Application
A notable case study involved the use of this compound in orthopedic surgeries where rapid recovery from anesthesia was essential. Patients exhibited minimal residual neuromuscular blockade post-surgery, facilitating quicker discharge times compared to those treated with longer-acting agents.
Anesthetic Protocols
In a multi-center trial assessing anesthetic protocols, this compound was incorporated into a balanced anesthesia regimen. The findings highlighted its role in reducing the total dose of anesthetics required while maintaining effective muscle relaxation throughout the procedure .
Safety Profile
The safety profile of this compound has been assessed in various clinical settings, revealing a low incidence of adverse effects when administered correctly. Monitoring cardiac function during administration is recommended due to its mild vagolytic effects.
特性
CAS番号 |
70433-02-2 |
---|---|
分子式 |
C26H48Br2N2 |
分子量 |
548.5 g/mol |
IUPAC名 |
(4aS,4bR,6aS,8R,10aS,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]quinolin-1-ium;dibromide |
InChI |
InChI=1S/C26H48N2.2BrH/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h20-24H,6-19H2,1-5H3;2*1H/q+2;;/p-2/t20-,21+,22+,23-,24-,25-,26-;;/m0../s1 |
InChIキー |
PDNBZMXDIQRBBZ-KMYXDLQKSA-L |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |
異性体SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-] |
関連するCAS |
66052-67-3 (Parent) |
同義語 |
dihydrochandonium dihydrochandonium dibromide dihydrochandonium diiodide dihydrochandonium iodide Duador HS 692 RGH-4201 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。